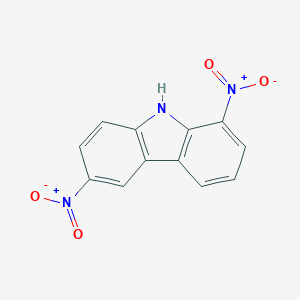

1,6-Dinitrocarbazole

Description

Contextualization within Carbazole (B46965) Chemistry

Carbazole is a tricyclic aromatic heterocyclic compound composed of two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. researchgate.netwikipedia.org This unique fused-ring structure and its π-conjugated system make the carbazole scaffold a subject of considerable interest in various fields of chemistry, including medicinal chemistry, materials science, and organic synthesis. echemcom.comnih.govrsc.org Carbazole derivatives occur naturally, particularly as carbazole alkaloids found in plants like Murraya koenigii. researchgate.netwikipedia.orgechemcom.com These natural products and their synthetic analogs have demonstrated a wide range of biological activities, leading to their exploration as potential therapeutic agents. researchgate.netechemcom.comnih.gov The carbazole core is considered a pharmacophoric nucleus by many medicinal chemists due to its structural features. echemcom.com

The introduction of substituents onto the carbazole core allows for the tuning of its properties and reactivity. Nitration is a common modification, leading to nitrocarbazoles such as 1-nitrocarbazole, 3-nitrocarbazole, and various dinitro and polynitro isomers. ucl.ac.ukucl.ac.uk The position and number of nitro groups significantly impact the compound's characteristics, including its electronic properties, solubility, and potential applications. ontosight.aiontosight.ai

Significance of Dinitrocarbazole Isomers in Academic Inquiry

Dinitrocarbazole isomers, including 1,6-dinitrocarbazole and 3,6-dinitrocarbazole, are particularly significant in academic research due to the varied effects of nitro substitution at different positions on the carbazole core. ontosight.aiucl.ac.ukucl.ac.uk These isomers serve as valuable subjects for studying the impact of substitution patterns on chemical behavior, synthesis pathways, and potential applications.

Research into dinitrocarbazole isomers often focuses on their synthesis, spectroscopic properties, and potential utility in diverse areas. For instance, studies have investigated the synthesis of this compound and 3,6-dinitrocarbazole through the nitration of carbazole under various conditions. ontosight.aiucl.ac.ukucl.ac.uk The reaction conditions can influence the yield and purity of specific isomers. ontosight.ai

Comparative studies of dinitrocarbazole isomers have also been conducted to understand their distinct properties. For example, the photophysical behavior of this compound and 3,6-dinitrocarbazole has been investigated using spectroscopic techniques, providing insights into how the position of the nitro groups affects their interaction with light. epa.govconicet.gov.ar Such research is relevant to their potential use in materials science, such as in organic electronics or as components in UV-MALDI matrices. ontosight.aiepa.gov

Furthermore, dinitrocarbazoles have been explored in the context of developing new energetic materials due to the presence of electron-withdrawing nitro groups. ontosight.aicymitquimica.com Academic inquiry in this area involves synthesizing these compounds and studying their stability and energetic properties.

The study of dinitrocarbazole isomers also contributes to the broader understanding of structure-activity relationships within the carbazole family. Research findings on the properties and reactivity of these isomers inform the design and synthesis of other substituted carbazole derivatives with tailored properties for specific applications in various fields of chemical research. echemcom.comnih.gov

Key Properties of Select Dinitrocarbazole Isomers

While detailed comparative data for this compound and other isomers is not extensively available in a directly comparable format across all properties, some information can be compiled from the search results.

| Property | This compound | 3,6-Dinitrocarbazole |

| Chemical Formula | C₁₂H₇N₃O₄ nih.gov | C₁₂H₇N₃O₄ nih.govnist.gov |

| Molecular Weight | Not explicitly stated for 1,6 in snippets, but same formula as 3,6. | 257.20 g/mol nih.gov, 257.2017 g/mol nist.gov |

| Appearance | Not explicitly stated in snippets. | Typically appears as a yellow to orange crystalline solid. cymitquimica.com |

| Solubility | Not explicitly stated in snippets. | Known for its relatively low solubility in water. cymitquimica.com |

| Melting Point | Not explicitly stated in snippets. | Peak melting temperature of 296.5 ± 1.8 °C has been assigned. researchgate.net |

| Synthesis | Nitration of carbazole using methods like nitric acid and sulfuric acid. ontosight.ai | Nitration of carbazole using methods like nitric acid and sulfuric acid. ucl.ac.ukasianpubs.org |

| PubChem CID | 620850 nih.gov | 76730 nih.gov |

Note: The interactive table feature is not directly supported in this text-based format. The data is presented in a standard table.

Detailed research findings on the synthesis and properties of this compound and its isomers are crucial for advancing carbazole chemistry and exploring their potential in various scientific domains. Studies on their synthesis methods, spectroscopic characteristics, and chemical behavior contribute to the fundamental understanding of these compounds. ontosight.aiucl.ac.ukucl.ac.ukepa.gov

Structure

3D Structure

Properties

IUPAC Name |

1,6-dinitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFATMTVUAOEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031243 | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3062-57-5, 108625-05-4 | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,6 Dinitrocarbazole and Its Derivatives

Direct Nitration Strategies of Carbazole (B46965) Precursors

Direct nitration of carbazole is a common approach for synthesizing nitrocarbazole derivatives, including 1,6-dinitrocarbazole. This process typically involves electrophilic aromatic substitution.

Mixed Acid Nitration Techniques

Mixed acid nitration, commonly employing a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a widely used technique for the nitration of carbazole. Sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active nitrating species. uri.edu The conditions of the mixed acid nitration, such as the molar ratio of acids, temperature, and reaction time, significantly influence the yield and isomer distribution of the nitrocarbazole products. ontosight.ai

For instance, the classical approach for nitrating carbazole using a mixture of nitric acid and sulfuric acid often targets the 3-position preferentially under controlled conditions (e.g., 0–5°C to minimize polynitration). However, using an excess of nitrating agent can lead to the formation of dinitrocarbazoles, including 1,6- and 3,6-dinitrocarbazoles. acs.org

Photochemical Nitration Processes

Photochemical nitration offers an alternative route for the nitration of carbazoles. This method often involves an electron-transfer process, typically utilizing electron donor-acceptor complexes, such as those formed between carbazoles and tetranitromethane (TNM). csuohio.educsuohio.edu Irradiation of these complexes can induce nitration on the carbazole ring. csuohio.educsuohio.edu

Photochemical reactions between carbazoles and TNM proceed through an electron-transfer process upon irradiation of their donor-acceptor complexes. csuohio.edu The products obtained from photonitration can vary depending on the substituents present on the carbazole rings. csuohio.edu

Regioselective Nitration Mechanisms

Electrophilic substitution reactions on the carbazole ring, including nitration, preferentially occur at positions 3 and 6 due to higher electron density at these sites. chemcess.comchemrxiv.org However, under specific conditions or with modified carbazole substrates, nitration at other positions, such as 1, 8, and even 2 and 7, can occur. acs.orgchemcess.com

The mechanism of electrophilic aromatic nitration generally involves the formation of a sigma complex (arenium ion) intermediate. For reactive aromatic compounds like carbazole, the mechanism may involve a "first intermediate" that influences substrate selectivity before the formation of the arenium ion, which determines regioselectivity. ucl.ac.uk

While the 3-nitro isomer is often the major product under various nitration conditions of unsubstituted carbazole, the formation of 1-nitro, 2-nitro, and dinitro isomers (including 1,6- and 3,6-dinitrocarbazole) is also observed, with their ratios depending on the specific reaction parameters. acs.orgchemcess.com

Influence of Substituents on Nitration Regioselectivity

Substituents on the carbazole ring can significantly influence the regioselectivity of nitration. The electronic nature and position of substituents can activate or deactivate certain positions towards electrophilic attack, thereby directing the incoming nitro group to specific sites. csuohio.educhemrxiv.org

For example, while unsubstituted carbazoles primarily yield 3-nitro derivatives under photochemical nitration with TNM, 3-alkyl-substituted carbazoles tend to give 1- and 6-nitro derivatives. csuohio.edu This indicates that substituents can override the inherent preference for nitration at the 3 and 6 positions. Blocking the 3 and 6 positions with substituents, such as chlorine atoms, can direct nitration to the 1 and 8 positions. chemrxiv.orgmdpi.com

Synthesis from Pre-functionalized Carbazole Scaffolds

Synthesizing this compound and its derivatives can also be achieved by starting with carbazole scaffolds that are already functionalized at specific positions. This approach allows for greater control over the final substitution pattern.

Preparation of Dinitro-Substituted Intermediates

The synthesis of dinitro-substituted carbazoles, which can serve as intermediates for this compound or related derivatives, often involves strategic functionalization and subsequent nitration. For instance, to obtain dinitrocarbazoles with nitro groups at less favored positions (like 1 and 8), the more reactive positions (3 and 6) can be blocked with temporary or permanent substituents. chemrxiv.orgmdpi.comthieme-connect.com

One strategy involves the initial functionalization of carbazole at the 3 and 6 positions, for example, by acylation or halogenation. scispace.combeilstein-journals.org These substituents can then direct subsequent nitration to the 1 and 8 positions. After nitration, the blocking groups can potentially be removed or transformed. For example, 3,6-dichloro-1,8-dinitrocarbazole can be synthesized by nitrating 3,6-dichlorocarbazole. chemrxiv.orgmdpi.com This dinitro intermediate can then be further transformed, for instance, by reduction of the nitro groups to amino groups, leading to diaminocarbazole derivatives. thieme-connect.com

Another approach involves the synthesis of substituted carbazoles that inherently favor nitration at the desired positions due to the electronic effects of the existing substituents.

Here is a table summarizing some key data related to carbazole and its nitro derivatives:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Carbazole | C₁₂H₉N | 167.21 | 6854 uni.lunih.gov |

| This compound | C₁₂H₇N₃O₄ | 257.20 | 620850 nih.gov |

| 3,6-Dinitrocarbazole | C₁₂H₇N₃O₄ | 257.20 | 76730 nih.govepa.gov |

| 3-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.20 | 76503 nih.govuni.lu |

| 1-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.20 | 96730 nih.gov |

Multi-step Conversions to this compound and Analogues

Multi-step synthesis routes are frequently employed to control the regioselectivity of nitration and to introduce other functional groups onto the carbazole core before or after nitration. A common approach involves the direct nitration of carbazole using mixed acid systems. This often yields a mixture of isomers, primarily 1,6- and 3,6-dinitrocarbazole, due to the activating effect of the nitrogen atom on the carbazole ring, directing electrophilic attack to the 1, 3, 6, and 8 positions.

One reported method for the nitration of carbazole to form a mixture of 1,6- and 3,6-dinitrocarbazole involves the reaction of carbazole with nitric acid and sodium nitrite (B80452) in glacial acetic acid. The process includes charging glacial acetic acid into a reactor, adding carbazole, cooling the mixture, and then adding sodium nitrite. A precooled mixture of nitric acid and glacial acetic acid is added dropwise while maintaining a controlled temperature. The reaction mixture is then heated and stirred for several hours, followed by cooling and filtration to recover the solid mixture of dinitrocarbazole isomers. Separation of the 1,6- and 3,6-dinitrocarbazole isomers can be achieved subsequently. For instance, this compound can be dissolved in hot nitrobenzene, filtered while hot, and the filtrate cooled to recrystallize the product googleapis.com.

Another multi-step approach involves starting from substituted carbazoles. For example, the synthesis of diindolo[3,2-b:2′,3′-h]carbazole derivatives, which can be considered analogues, has been reported starting from N-hexyl-2,7-dibromo-3,6-dinitrocarbazole. This highlights that dinitrocarbazole frameworks, even with additional substituents like bromine, can serve as key intermediates in the synthesis of more complex polycyclic aromatic systems vapourtec.comyoutube.comasianpubs.org. The synthesis of these derivatives involved steps such as Suzuki-Miyaura cross-coupling, Cadogan cyclization, and N-alkylation youtube.com.

The synthesis of 3,6-dinitrocarbazole, a common isomer formed during the nitration of carbazole, is also well-documented and often serves as a starting material for further functionalization. A typical procedure involves dissolving carbazole in glacial acetic acid, adding concentrated sulfuric acid, cooling the mixture, and then adding a precooled mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature. The resulting nitrocarbazole precipitates out and can be filtered and recrystallized ontosight.ai.

Research findings indicate that the reaction conditions, including the concentration and ratio of acids, temperature, and reaction time, significantly influence the yield and isomer distribution during the nitration of carbazole ucl.ac.ukdtic.mil.

Novel Synthetic Routes and Sustainable Chemistry Approaches

Novel synthetic routes and sustainable chemistry approaches are being explored to improve the efficiency, selectivity, and environmental impact of synthesizing nitrated carbazoles. Microwave-accelerated reactions have shown promise in the synthesis of carbazole derivatives. For instance, microwave irradiation was utilized in the synthesis of diindolo[3,2-b:2′,3′-h]carbazole derivatives starting from N-hexyl-2,7-dibromo-3,6-dinitrocarbazole. Microwave heating can lead to significantly shorter reaction times and potentially higher yields compared to conventional heating methods vapourtec.comyoutube.comasianpubs.org.

Another area of sustainable chemistry in the context of nitrated carbazoles involves the selective reduction of nitro groups. While not a synthesis of dinitrocarbazole itself, the selective reduction of 1,3,6,8-tetranitrocarbazole (B1583334) to 1,8-diamino-3,6-dinitrocarbazole using hydrazine (B178648) hydrate (B1144303) catalyzed by iron(II) sulfate (B86663) represents a more sustainable method for obtaining diaminodinitrocarbazole derivatives. This approach avoids the use of harsher reducing agents and highlights the potential for developing environmentally friendlier methods for transforming nitrated carbazoles.

These examples demonstrate a growing interest in developing more efficient and sustainable synthetic methodologies for accessing dinitrocarbazole compounds and their derivatives, driven by the need for controlled synthesis and reduced environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 1,6 Dinitrocarbazole

Electrophilic Aromatic Substitution Dynamics of Nitrated Carbazoles

Nitronium Ion Reactivity in Carbazole (B46965) Systems

The nitronium ion (NO₂⁺) is the primary electrophile in many aromatic nitration reactions, typically generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. masterorganicchemistry.comsavemyexams.comslideshare.net This species is highly electrophilic and attacks electron-rich aromatic rings. In carbazole systems, the nitronium ion can react with the π electron system. Early work on carbazole nitration, even at the turn of the century, sometimes presented challenges in determining the exact composition of product mixtures. ucl.ac.uk The modified Ingold mechanism is a key framework for understanding electrophilic aromatic nitration involving the nitronium ion. ucl.ac.uk This mechanism generally involves the formation of a sigma complex (arenium ion) as a key intermediate. slideshare.netacs.org More recent studies propose a refined mechanism involving initial π-complexes and intimate radical cation-molecule pairs that collapse to the sigma complex. acs.org

While nitronium ion is the active electrophile, its formation and reactivity can be influenced by the reaction conditions and the substrate. In some cases, the nitracidium ion (H₂NO₃⁺) was initially considered as the reactive electrophile, but this was argued against as its formation is a fast proton transfer step, not accounting for the rate-limiting step of forming the nitrating agent. ucl.ac.uk The isolation and characterization of nitronium perchlorate (B79767) provided further evidence for NO₂⁺ as the reactive species. ucl.ac.uk

Role of Nitrous Acid Catalysis in Nitration Processes

Nitrous acid (HNO₂) can play a complex role in aromatic nitration, sometimes acting as a catalyst, particularly for activated aromatic compounds like phenols and anilines. rushim.ru This catalysis can involve the oxidation of the organic substrate by nitrogen monoxide (NO), followed by the formation of a radical pair. dtic.mil For highly reactive aromatics, nitrous acid catalysis can lead to autocatalysis due to the formation of more nitrous acid during the reaction. rushim.ru

However, the effect of nitrous acid on nitration mechanisms can vary. In some instances, nitrous acid catalysis can be eliminated by removing nitrous acid (e.g., with urea) and increasing the nitric acid concentration to ensure the free availability of the nitronium ion. dtic.mil In aqueous sulfuric or perchloric acid solutions, the form of nitrous acid present (molecular HNO₂, N₂O₃, nitrosonium ions NO⁺, or dinitrogen tetroxide N₂O₄) depends on the acid concentration, which in turn affects its role in the nitration process. dtic.mil Zollinger's mechanism describes nitrous acid catalysis without prior nitrosation. ucl.ac.uk

Nucleophilic Aromatic Substitution Reactions on Dinitrocarbazole Substrates

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike electrophilic substitution, SNAr is favored when the aromatic ring contains electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge in the intermediate complex. pharmdguru.com 1,6-Dinitrocarbazole, with its two nitro groups, can be a substrate for SNAr reactions, although specific examples involving this compound were not extensively detailed in the search results.

However, related dinitrocarbazole derivatives have been shown to undergo nucleophilic substitution. For example, the initial displacement of a nitro group in 6,12-dinitro-indolo[3,2-b]carbazoles with an alkyl(aryl)thio substituent appears to proceed through a conventional SNAr mechanism. beilstein-journals.org The synthesis of 1,8-dipyrazol-3,6-dinitrocarbazole from 1,8-dibromo-3,6-dinitrocarbazole and pyrazole (B372694) involves a coupling reaction that can be viewed as a type of nucleophilic substitution where pyrazole acts as the nucleophile displacing bromide. researchgate.net

Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer complex intermediate, followed by the elimination of the leaving group to restore aromaticity. pharmdguru.comchadsprep.com

C–H Functionalization Methodologies in Carbazole Systems

C–H functionalization has emerged as a powerful strategy for directly introducing functional groups onto organic molecules, avoiding the need for pre-functionalization. d-nb.infochim.it In carbazole systems, C–H functionalization allows for the selective modification of the carbazole core at various positions. Transition metal catalysis, particularly with palladium and gold, has been successfully employed for C–H functionalization of carbazoles. d-nb.infochim.ittdl.orgnih.gov

Palladium-catalyzed C–H functionalization has been used for C1-alkylation of carbazole, often involving directing groups and proceeding through palladacycle intermediates. tdl.org Gold catalysts have shown distinct roles in enabling multiple C–H functionalization reactions of carbazole heterocycles with diazoalkanes, allowing the introduction of multiple carbene fragments. d-nb.infonih.gov This can be achieved in a site-selective and controlled stepwise manner. d-nb.info Electron-rich diarylamines can undergo intramolecular oxidative C–H functionalization/cyclization to form carbazoles, often catalyzed by heterogeneous palladium catalysts in the presence of an oxidant like molecular oxygen. acs.org The regioselectivity in such reactions can be influenced by substituents; for instance, meta-methoxy substituents can enhance reactivity and ensure selectivity at the ortho position by increasing electron density. acs.org

While the search results highlight C–H functionalization in carbazole systems generally, specific applications or studies directly involving the C–H functionalization of this compound were not prominently featured. However, the principles and methodologies developed for carbazoles could potentially be applied to dinitrocarbazole substrates, although the deactivating effect of the nitro groups would likely influence the reaction conditions and regioselectivity.

Rearrangement Reactions of N-Nitrocarbazole Derivatives

N-Nitrocarbazole derivatives can undergo rearrangement reactions, where the nitro group migrates from the nitrogen atom to a carbon atom on the carbazole ring. These rearrangements are often acid-catalyzed. Studies on the mechanism of the acid-catalyzed rearrangement of N-nitrocarbazole have been conducted using techniques like ¹⁵N and ¹H NMR spectroscopy. ucl.ac.uk Small chemically induced dynamic nuclear polarisation (CIDNP) effects have been observed in both acid-catalyzed and thermal rearrangements of N-nitrocarbazole. ucl.ac.uk

The rearrangement of N-nitroaniline in aqueous sulfuric acid, which yields a mixture of ortho and para nitroanilines, is primarily intramolecular. researchgate.net While N-nitrocarbazole rearrangement is analogous to some extent, the specific products and mechanisms can be influenced by the carbazole structure. The isomer distribution of 1-nitro- to 3-nitrocarbazole observed in the rearrangement of N-nitrocarbazole can be very similar to the ratio seen in the direct nitration of carbazole under similar conditions. ucl.ac.uk

Rearrangement reactions involving nitro groups can sometimes involve complex mechanisms, potentially including radical intermediates or intramolecular migrations. researchgate.net The Fischer-Hepp rearrangement, although typically associated with N-nitrosoamines, provides a framework for understanding acid-catalyzed rearrangements involving nitrogen-containing functional groups on aromatic rings. researchgate.net

Formation of Derivatized Compounds

This compound and related nitrated carbazoles serve as intermediates for the synthesis of various derivatized compounds. The nitro groups can be transformed into other functional groups, such as amino groups, through reduction. For example, reduction of dinitrocarbazole derivatives can yield diaminocarbazoles. nih.govresearchgate.net These diaminocarbazoles are valuable building blocks for the synthesis of more complex molecules, including those with potential applications in areas like material science and as anion sensors. nih.govresearchgate.net

N-Mannich Bases of Dinitrocarbazoles

The synthesis of N-Mannich bases of carbazole compounds, including dinitrocarbazoles, has been reported. These reactions typically involve the condensation of a carbazole with an active hydrogen atom (the N-H in this case), an aldehyde (such as formaldehyde (B43269) or acetaldehyde), and a secondary amine. The reaction is often carried out in a solvent like methanol (B129727) under controlled temperature conditions, such as ice-cold conditions followed by reflux. asianpubs.org While some studies specifically mention the synthesis of N-Mannich bases of 3,6-dinitrocarbazole, the general methodology is applicable to other dinitrocarbazole isomers, potentially including this compound, given the presence of the reactive N-H site. asianpubs.orgresearchgate.net The resulting N-Mannich bases are a class of N-substituted carbazoles.

Other N-Substitution Reactions

Beyond Mannich reactions, dinitrocarbazoles can undergo other N-substitution reactions. For example, N-alkylation is a common transformation for carbazoles. One study describes the N-alkylation of 2,7-dibromo-3,6-dinitrocarbazole as part of a synthetic route to diindolo[3,2-b:2',3'-h]carbazoles. rsc.orgresearchgate.net This indicates that the dinitro functionality does not preclude N-alkylation, although the specific conditions and reactivity may be influenced by the presence and position of the nitro groups. The N-alkylation patterning can significantly impact the properties of the resulting carbazole derivatives. acs.org Asymmetric N-functionalization of indoles and carbazoles, including N-propargylation, has also been achieved using catalytic methods. researchgate.netdicp.ac.cnnih.gov

Reductive Transformations of Nitro Groups in Dinitrocarbazoles

The nitro groups in dinitrocarbazoles can undergo various reductive transformations, primarily leading to the formation of amino groups. This is a crucial step in the synthesis of aminocarbazoles, which are valuable intermediates in the preparation of various organic materials. csuohio.edu The reduction of nitro groups can be achieved using different reducing agents and catalytic systems. evitachem.com

Regioselective Reduction Processes

Achieving regioselective reduction of one nitro group in the presence of another in dinitrocarbazoles can be challenging but has been demonstrated in certain cases. For instance, studies on 1,4-diaryl-2,3-dinitrocarbazole have shown that the two nitro groups can be reduced at different rates, leading to regioselectivity. researchgate.netnih.govcore.ac.uk While specific regioselective reduction data for this compound is not extensively detailed in the provided snippets, the concept of differential reducibility based on the electronic and steric environment of the nitro groups is relevant. In some cases, selective reduction of dinitrocarbazoles to diamino-substituted derivatives has been achieved. mdpi.com

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amino groups in nitrocarbazoles. Palladium-on-carbon (Pd/C) is a common catalyst employed for this transformation. scispace.comrsc.org For example, the reduction of 3,6-dimethyl-1,8-dinitrocarbazole to the corresponding diamine was carried out using a palladium catalyst on carbon under a hydrogen atmosphere. scispace.com Similarly, the reduction of dinitrocarbazoles to diamines has been achieved using Pd/C under mild hydrogen pressure. rsc.org The effectiveness of the catalyst and reaction conditions can influence the yield and selectivity of the reduction. thieme-connect.com

Complex Reaction Pathways and Catalysis in Carbazole Chemistry

Carbazole chemistry involves a variety of complex reaction pathways, often utilizing catalysis to achieve specific transformations. Catalysis plays a vital role in reducing activation energies and increasing reaction rates. chemscene.com Transition metal catalysis, including palladium and rhodium, is frequently employed in carbazole functionalization, such as C-H functionalization. gla.ac.ukresearchgate.net Complex reaction sequences, such as consecutive Suzuki, Cadogan, and N-alkylation reactions, have been developed for the synthesis of complex carbazole-based structures like diindolo[3,2-b:2',3'-h]carbazoles. rsc.orgbohrium.com Photocatalysis using copper complexes has also been explored in reactions involving carbazole derivatives. beilstein-journals.org The design of catalysts and reaction conditions is crucial for controlling selectivity and efficiency in these complex systems. nih.govacs.orguni-muenchen.demit.edu

Advanced Spectroscopic and Photophysical Characterization of 1,6 Dinitrocarbazole Systems

Electronic Absorption Spectroscopy of Dinitrocarbazoles

The electronic absorption spectrum of 1,6-dinitrocarbazole, when studied in a solvent such as acetonitrile, displays characteristic absorption bands that are significantly altered compared to the parent carbazole (B46965) molecule. Research by Bonesi et al. provides a comprehensive analysis of these properties. The absorption spectrum is marked by distinct maxima, reflecting the electronic transitions within the molecule. The presence of two nitro groups, powerful chromophores, extends the pi-electron system's conjugation, leading to shifts in the absorption bands to longer wavelengths (bathochromic shifts).

Detailed spectral data for this compound in acetonitrile show multiple absorption peaks. The primary absorption maxima (λmax) and their corresponding molar extinction coefficients (ε) are crucial for understanding the probability of electronic transitions.

| Compound | Solvent | λmax (nm) | ε (M-1cm-1) |

|---|---|---|---|

| This compound | Acetonitrile | 264 | 15,100 |

| This compound | Acetonitrile | 300 (shoulder) | 9,300 |

| This compound | Acetonitrile | 348 | 14,100 |

Influence of Nitro Groups on Chromophoric Properties

The introduction of nitro (–NO₂) groups to the carbazole framework has a dramatic effect on its chromophoric properties. Nitro groups are strong electron-withdrawing groups, which significantly perturb the electronic structure of the aromatic system. nih.gov This electron-withdrawing nature, through both inductive and resonance effects, lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

This reduction in the HOMO-LUMO energy gap is the primary reason for the observed bathochromic (red) shift in the absorption spectra of nitrocarbazoles compared to unsubstituted carbazole. The nitro group's influence extends the π-conjugation from the aromatic rings to the substituent, creating an intramolecular charge-transfer (ICT) character in the electronic transitions. This ICT nature enhances the intensity of certain absorption bands and is responsible for the appearance of new bands at longer wavelengths.

Fluorescence and Luminescence Properties

The luminescence behavior of this compound is dominated by phosphorescence rather than fluorescence. Studies have shown that nitro-substituted carbazoles, including the 1,6-dinitro isomer, are practically non-fluorescent in solutions at room temperature (298 K). The strong electron-withdrawing nitro groups promote efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This process effectively quenches any potential fluorescence.

However, at cryogenic temperatures (77 K) in a rigid matrix, this compound exhibits distinct phosphorescence. The phosphorescence spectrum is characterized by broad bands, which is a departure from the structured phosphorescence of the parent carbazole. The emission maxima provide insight into the energy of the lowest triplet state.

| Compound | Conditions | λp(max) (nm) | Emission Type |

|---|---|---|---|

| This compound | iso-propanol-ethyl ether, 77 K | 520 | Phosphorescence |

The shape and position of the phosphorescence spectrum for this compound are noted to be similar to that of benzophenone-like molecules. researchgate.net

Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted through fluorescence to the number of photons absorbed. uci.edu For this compound in solution at room temperature, the fluorescence quantum yield is negligible (ΦF ≈ 0).

The deactivation of the S₁ excited state is almost entirely governed by non-radiative pathways. The primary of these is intersystem crossing to the triplet state, the efficiency of which is described by the triplet quantum yield (ΦT). The determination of ΦT is therefore critical to understanding the photophysics of this molecule. Given the lack of fluorescence, it can be inferred that the sum of the quantum yields for intersystem crossing (ΦT) and internal conversion (ΦIC) is approximately equal to one (ΦT + ΦIC ≈ 1).

Time-Resolved Spectroscopic Techniques (e.g., Triplet State Transient Spectroscopy)

Time-resolved transient absorption spectroscopy is a powerful tool for directly observing and characterizing short-lived excited states, such as triplet states. For this compound, this technique allows for the direct measurement of the properties of the T₁ state. Upon laser excitation, the molecule populates the S₁ state and rapidly undergoes intersystem crossing to the T₁ state. The T₁ state can then absorb another photon, leading to a transient absorption signal (T₁ → Tn absorption) that can be monitored over time.

This method allows for the determination of two key parameters: the triplet state lifetime (τT), which is the average time the molecule spends in the triplet state before decaying, and the triplet formation quantum yield (ΦT). Studies on this compound in acetonitrile have successfully characterized these properties.

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (µs) |

|---|---|---|---|

| This compound | Acetonitrile | 0.61 | 10.3 |

These results quantitatively confirm that intersystem crossing is a highly efficient process for this compound, with 61% of the molecules that absorb a photon transitioning to the triplet state.

Photoacoustic Spectroscopy and Excited State Dynamics Investigations

Photoacoustic spectroscopy (PAS) is a technique that measures the non-radiative de-excitation of excited states. wikipedia.org When a molecule absorbs light and deactivates non-radiatively (e.g., through internal conversion or intersystem crossing followed by non-radiative decay), the absorbed energy is released as heat. This heating causes a localized thermal expansion of the solvent, which generates an acoustic wave that can be detected by a microphone. wikipedia.org

For molecules like this compound where non-radiative processes are dominant, PAS is particularly valuable. It complements fluorescence and phosphorescence measurements by providing information about the energy that is not released as light. The amplitude of the photoacoustic signal is proportional to the amount of heat released and can be used in conjunction with other spectroscopic data to determine the quantum yields of non-radiative processes and the energy of the triplet state. The comprehensive study by Bonesi et al. utilized PAS to investigate the photophysical behavior of this compound, confirming the high efficiency of non-radiative decay pathways and aiding in the accurate determination of the triplet quantum yield.

Molecular Alignment Effects on Optical Absorption Spectra

The relative orientation of the nitro groups with respect to the carbazole plane can significantly affect the optical absorption spectra. Ideal π-conjugation, which leads to the strongest electronic effects and the largest shifts in absorption bands, requires the nitro group to be coplanar with the aromatic ring. However, steric hindrance can force one or more groups out of this plane.

In the case of this compound, the nitro group at the 6-position can lie relatively flat, but the group at the 1-position experiences significant steric strain from the adjacent benzene (B151609) ring and the pyrrole (B145914) nitrogen's hydrogen. X-ray crystallographic studies on a closely related derivative, 9-Ethyl-3-methyl-1,6-dinitrocarbazole, have shown that the 1-nitro group is indeed twisted significantly out of the carbazole plane. researchgate.net

This twisting disrupts the π-orbital overlap between the nitro group and the aromatic system. As a result, the electron-withdrawing resonance effect of the 1-nitro group is diminished, which in turn influences the energy of the molecular orbitals and the character of the electronic transitions. This non-planar alignment leads to a hypsochromic (blue) shift in the absorption bands compared to a theoretical planar equivalent. Therefore, the observed absorption spectrum of this compound is a direct consequence of the specific, sterically-influenced alignment of its substituent groups. researchgate.net

Computational and Theoretical Studies on 1,6 Dinitrocarbazole Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure

HOMO/LUMO Energy Level Determination and Correlation with Experimental Data

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals play a crucial role in a molecule's electronic and optical properties, influencing its ionization potential and electron affinity. The energy difference between the HOMO and LUMO is related to the electronic transition energy. Studies have discussed the optimized structures of dinitrocarbazoles, including 1,6-dinitrocarbazole, based on computational methods researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Band Gap Analysis

The band gap, often approximated by the HOMO-LUMO energy gap calculated using DFT, is a critical parameter for understanding the electronic and optical behavior of a material. A smaller band gap generally indicates that less energy is required to excite an electron, which can be relevant for applications in organic electronics and photochemistry. While general DFT studies on carbazole (B46965) derivatives and their electronic properties, including band gaps, are common, specific detailed band gap analysis solely focused on this compound from the search results is limited researchgate.netresearchgate.netugr.es.

Time-Dependent Density Functional Theory (TD-DFT) Investigations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic excitation energies and absorption spectra. TD-DFT is valuable for understanding the photophysical behavior of molecules. For carbazole derivatives, TD-DFT can help elucidate the nature of electronic transitions and predict spectroscopic properties. Research has utilized TD-DFT to establish the nature of electronic transitions in carbazole-related compounds researchgate.netresearchgate.netresearchgate.net.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital analysis provides detailed information about the spatial distribution of electrons within a molecule. Charge distribution studies, often derived from molecular orbital analysis, help understand how charge is distributed across different atoms and functional groups. This is particularly important for molecules with electron-donating or electron-withdrawing groups, such as the nitro groups in this compound, as it influences reactivity and intermolecular interactions. DFT calculations can reveal how electron density is distributed in carbazole derivatives researchgate.net.

Conformational Analysis and Molecular Geometry Optimization

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (conformational analysis) and refining its structural parameters (molecular geometry optimization). Optimized structures obtained from calculations, typically using DFT, provide the basis for further electronic and spectroscopic property predictions. The optimized structures of dinitrocarbazoles, including this compound, have been discussed in the context of their photophysical behavior researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions involving this compound, including the identification of reaction pathways and the determination of transition state structures and energies. This provides insights into the reactivity of the compound and the feasibility of different chemical transformations. While the search results discuss the photophysical behavior and optimized structures of this compound, detailed information specifically on the modeling of its reaction mechanisms and transition states was not prominently found within the provided snippets.

Data Tables

Prediction of Molecular Properties and Reactivity Trends

Computational chemistry techniques, particularly Density Functional Theory (DFT), are widely employed to investigate the molecular properties and predict the reactivity of organic compounds like this compound. These methods allow for the calculation of electronic structure, optimized geometries, and energy levels, which are key to understanding chemical behavior.

Studies on nitrocarbazole derivatives, including this compound, have utilized computational methods to explore their photophysical behavior. The presence of nitro groups significantly influences the electronic structure and excited states of the carbazole moiety. researchgate.net Theoretical calculations can help determine parameters such as triplet state quantum yields and lifetimes, which are relevant for applications in areas like photochemistry or materials science. researchgate.netresearchgate.net

Furthermore, computational studies can provide insights into the potential reactivity sites within the molecule. The electron-withdrawing nature of the nitro groups affects the electron density distribution across the carbazole core, influencing its susceptibility to electrophilic or nucleophilic attack. While specific detailed computational data solely focused on predicting the reactivity sites of this compound were not extensively found, related studies on dinitrocarbazoles and other nitroaromatic compounds suggest that computational approaches, such as analyzing frontier molecular orbitals (HOMO and LUMO) and charge distribution, are standard tools for such predictions. rsc.orgconicet.gov.arresearchgate.netresearchgate.netresearchgate.net For instance, DFT calculations have been used to determine HOMO/LUMO energy levels in carbazole derivatives, which correlate with their electrochemical and photophysical properties and can be used to estimate reactivity trends. rsc.orgresearchgate.netresearchgate.net

Molecular dynamics simulations have also been applied to study the behavior of carbazole derivatives, including 3,6-dinitrocarbazole (an isomer of this compound), in different environments, such as within DNA duplexes. scientific.netresearchgate.net These simulations can provide information about the structural dynamics and interactions, which indirectly relate to reactivity and stability in specific contexts. scientific.netresearchgate.net

While comprehensive data tables exclusively for this compound's predicted molecular properties and reactivity from computational studies were not located, the methodologies applied to similar nitrocarbazole compounds illustrate the types of data that can be obtained. These typically include:

Optimized Molecular Geometry Parameters: Bond lengths, bond angles, dihedral angles.

Electronic Structure Descriptors: Atomic charges, dipole moment.

Frontier Molecular Orbital Analysis: HOMO and LUMO energy levels, shapes, and spatial distribution, which are indicative of electron-donating and accepting capabilities and potential reaction sites.

Energetic Properties: Total energy, formation energy, ionization potential, electron affinity.

Table 1: Examples of Predicted Molecular Properties (Illustrative based on related studies)

| Property | Value (Illustrative) | Computational Method (Illustrative) |

| HOMO Energy | -X.XX eV | DFT (e.g., B3LYP/6-31G(d)) |

| LUMO Energy | -Y.YY eV | DFT (e.g., B3LYP/6-31G(d)) |

| Energy Gap (LUMO-HOMO) | Z.ZZ eV | DFT |

| Dipole Moment | D.DD Debye | DFT |

| Partial Atomic Charges (Selected Atoms) | Varying | DFT |

The correlation between computationally predicted properties (like HOMO/LUMO levels) and experimentally observed behavior (like electrochemical potentials or photophysical properties) is a common practice to validate theoretical models and improve the accuracy of predictions for related or novel compounds. rsc.orgresearchgate.netresearchgate.net

Structural Elucidation and Analytical Methodologies for 1,6 Dinitrocarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds like 1,6-dinitrocarbazole by analyzing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Applications

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. The ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz shows characteristic peaks that correspond to the different protons on the carbazole (B46965) ring system ucl.ac.uk. For example, specific doublets and doublets of doublets with defined coupling constants are observed, which are indicative of the substitution pattern of the carbazole ring dtic.mil.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The 400 MHz NMR spectrum of this compound in DMSO-d₆ showed twelve singlets corresponding to the twelve carbon atoms in the carbazole structure ucl.ac.uk. This indicates the presence of distinct carbon environments within the molecule.

Data from NMR analysis of this compound:

| Isomer | Solvent | Frequency (MHz) | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Peaks |

| This compound | DMSO-d₆ | 400 | Characteristic doublets and doublets of doublets dtic.mil. | Twelve singlets corresponding to C atoms ucl.ac.uk. |

| 9-Ethyl-3-methyl-1,6-dinitrocarbazole | CDCl₃ | 300 | 8.99 (d, 2.17 Hz, 1H), 8.45 (d of d, 8.96 and 2.19 Hz, 1H), 8.20 (s, 1H), 7.88 (s, 1H), 7.54 (d, 9.14 Hz, 1H), 4.42 (q, 7.04 Hz, 2H), 2.61 (s, 3H), 1.43 (t, 7.13 Hz, 3H) csuohio.edu. | Not explicitly detailed in the source. |

| 3,6-Dinitrocarbazole | DMSO-d₆ | 400 | 6.96 (2 H, doublet, J = 9.2 Hz), 7.6 t (2H, doublet of doublets, J = 2.6 Hz and J = 9.2 Hz), 8.66 (2H, doublet, J = 2.6 Hz), 10.35 (1H, doublet, J = 0.7 Hz) dtic.mil. | Not explicitly detailed in the source. |

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy can be used to study nitrogen-containing compounds. While specific ¹⁵N NMR data for this compound is not extensively detailed in the provided search results, ¹⁵N NMR spectroscopy has been utilized in the study of related nitrocarbazoles and the mechanism of rearrangement of N-nitrocarbazole, indicating its potential applicability for the structural analysis of this compound as well ucl.ac.uk.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional structure of a molecule in the solid state. For a derivative of this compound, 9-ethyl-3-methyl-1,6-dinitrocarbazole, single-crystal X-ray diffraction has been performed. The study revealed that the compound crystallizes in the triclinic space group P1. The 6-nitro and methyl groups were found to be essentially planar with the carbazole moiety, while the 1-nitro group was twisted out of the carbazole plane with a dihedral angle of 37.24 (9)°. The 6-nitro substituent was coplanar with the carbazole ring system with a dihedral angle of 5.27 (15)°. Bond distances and angles were in agreement with related compounds, although the C1-C9A and C6-C7 bonds at the nitro group attachment centers were slightly longer compared to unnitrated carbazole rings csuohio.eduiucr.org.

Key crystallographic findings for 9-ethyl-3-methyl-1,6-dinitrocarbazole:

Crystal System: Triclinic iucr.org

Space Group: P1 iucr.org

1-Nitro Group Orientation: Twisted out of the carbazole plane (dihedral angle 37.24 (9)°) csuohio.edu.

6-Nitro Group Orientation: Coplanar with the carbazole plane (dihedral angle 5.27 (15)°) csuohio.edu.

Bond Lengths at Nitro Attachment: C1-C9A [1.404 (3) Å] and C6-C7 [1.396 (3) Å] are slightly longer than in unnitrated carbazole csuohio.edu.

Interior Angles: C1-C2-C3 [122. (2)°] and C5-C6-C7 [124 (2)°] are slightly greater than in unnitrated carbazole csuohio.edu.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

HPLC is a valuable technique for separating and purifying compounds, including isomers like this compound and 3,6-dinitrocarbazole. Preparative HPLC has been used to separate mixtures of nitrated dibenzothiophenes, highlighting its utility in purifying nitroaromatic compounds ucl.ac.uk. The separation and purification of 1,6- and 3,6-dinitrocarbazoles synthesized via different routes have been achieved, and the ratio of isomers in product mixtures has been analyzed by HPLC ucl.ac.uk. This demonstrates the effectiveness of HPLC in assessing the purity of this compound and separating it from its isomers.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The EI mass spectrum for this compound contained all the relevant peaks expected for nitroarene fragmentation ucl.ac.uk. The molecular ion (M⁺ = 257) was the most abundant peak, consistent with the molecular formula of this compound (C₁₂H₇N₃O₄, molecular weight 257.20 g/mol ) ucl.ac.uknih.govnih.gov. Expected fragmentation routes via the loss of NO or other fragments were observed ucl.ac.uk. GC-MS data for this compound is available, providing further mass spectral information nih.gov.

Key Mass Spectrometry Data for this compound:

Molecular Ion (M⁺): 257 ucl.ac.uk.

Most Abundant Peak: Molecular ion (M⁺ = 257) ucl.ac.uk.

Fragmentation: Expected peaks for nitroarene fragmentation, including loss of NO ucl.ac.uk.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound shows key absorption bands corresponding to its functional groups. The N-H stretch is observed at 3425 cm⁻¹. The NO₂ antisymmetric and symmetric stretches are present at 1529 cm⁻¹ and 1340 cm⁻¹, respectively. The C-C stretches of the aromatic carbon atoms are also observed at approximately 1613 cm⁻¹ ucl.ac.uk.

Characteristic FTIR peaks for this compound:

N-H stretch: 3425 cm⁻¹ ucl.ac.uk.

NO₂ antisymmetric stretch: 1529 cm⁻¹ ucl.ac.uk.

NO₂ symmetric stretch: 1340 cm⁻¹ ucl.ac.uk.

Aromatic C-C stretches: Approximately 1613 cm⁻¹ ucl.ac.uk.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable tools for investigating the redox behavior of organic compounds like this compound. Cyclic voltammetry involves measuring the current response of a solution as the potential is swept linearly between two limits. This technique can provide information about the oxidation and reduction processes a molecule undergoes, the reversibility of these processes, and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Studies on carbazole derivatives, including dinitrocarbazoles, have frequently employed cyclic voltammetry to understand their electrochemical properties. For instance, the electrochemical reduction of nitro compounds, which is relevant to dinitrocarbazoles, can be studied using CV. The ease of reduction of nitro compounds is considered an important factor in their genotoxic activities acs.org. In multinitrated molecules, the electron-withdrawing nitro groups can facilitate the initial reduction of other nitro substituents acs.org.

While direct cyclic voltammetry data specifically for this compound is not extensively detailed in the provided search results, related studies on other dinitrocarbazole isomers, such as 3,6-dinitrocarbazole, provide relevant context. For 3,6-dinitrocarbazole in acetonitrile, electrochemical oxidation has been observed with an anodic peak at 1.90 V and a cathodic peak at 0.10 V psu.edu. This suggests that dinitrocarbazoles can undergo electrochemical transformations.

General electrochemical studies on carbazole derivatives have revealed various electrode reaction pathways, including reversible oxidative peaks due to sequential electron transfer and unidirectional reductive peaks proceeding via ECEC mechanisms researchgate.net. The specific electrochemical behavior of this compound would be influenced by the position of the nitro groups on the carbazole core.

Redox Potentials and Electron Transfer Processes

Redox potentials determined through techniques like cyclic voltammetry provide insights into the energy levels associated with electron transfer processes. The oxidation potential is related to the energy level of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential is related to the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are crucial for understanding the electronic properties and potential applications of the compounds in areas such as organic electronics and solar cells epstem.net.

For 5,9-dinitro-DBC (a nitrated dibenzocarbazole), the reduction potential was measured as -1.09 V, which was higher than that for 5-nitro-DBC (-1.37 V), consistent with theoretical predictions on their ease of reduction acs.org. This highlights how the number and position of nitro groups can influence the reduction potential.

Electron transfer processes involving carbazoles have been studied, and their one-electron oxidation potentials have been measured researchgate.net. The ease of reduction of nitro compounds is linked to their genotoxic activities, and in multinitrated molecules, electron-withdrawing nitro groups can facilitate the reduction of other nitro substituents acs.org.

While specific redox potential values for this compound are not explicitly provided, the principles derived from studies on related nitrocarbazoles and dinitro-dibenzocarbazoles indicate that this compound would exhibit characteristic redox potentials corresponding to the reduction of its nitro groups and potentially the oxidation of the carbazole core, depending on the experimental conditions and potential window.

Applications of 1,6 Dinitrocarbazole and Its Derivatives in Advanced Materials Science

Development of Carbazole-Based Anion Receptors and Sensors

Carbazole-based molecules, including dinitro-substituted variants, have garnered attention for the development of anion receptors and sensors. mdpi.comresearchgate.net The carbazole (B46965) core offers a rigid scaffold and can be functionalized to introduce hydrogen bonding donor groups crucial for anion recognition. nih.govmdpi.comnih.gov

Mechanistic Understanding of Anion Binding and Recognition

Anion sensing by carbazole derivatives often involves molecular recognition through interactions such as hydrogen bonding. nih.govnih.gov The presence of hydrogen bond donor groups, particularly on the pyrrolic nitrogen and potentially introduced through functionalization, facilitates the binding of anions. nih.govmdpi.com Studies using techniques like 1H-NMR titration have confirmed the interaction between the sensor molecules and anions. nih.govmdpi.com

In some cases, the interaction with basic anions can lead to deprotonation of the sensor, especially in aqueous media. mdpi.comnih.gov However, researchers design sensors to favor hydrogen bonding interactions over deprotonation for effective chemosensing. mdpi.com The design of potential anion sensors involves combining the intrinsic fluorescence of the carbazole core with strategically placed hydrogen bonding donor groups. nih.govmdpi.comnih.gov

For instance, 1-hydroxycarbazole has demonstrated utility as a fluorescent sensor for fluoride (B91410) and chloride anions through hydrogen bonding interactions involving the pyrrolic nitrogen and the hydroxyl group. nih.govmdpi.comnih.gov Molecular modeling can be employed to understand the recognition mode and complex stability. nih.govmdpi.com

Design of Colorimetric and Fluorescent Sensing Platforms

Carbazole-based compounds are attractive for developing luminescent chemosensors due to the significant fluorescence of the carbazole ring. nih.govmdpi.com This allows for sensitive detection of analytes based on changes in fluorescence properties upon anion binding. nih.govmdpi.com

The introduction of electron-withdrawing substituents, such as nitro groups, can influence the properties of carbazole-based receptors. For example, substituting 1,8-diamidocarbazole with two nitro groups has been shown to shift its absorption spectrum into the visible region, effectively converting it into a colorimetric anion sensor. mdpi.comresearchgate.netchemrxiv.org These sensors can exhibit vivid color and fluorescence changes in the presence of basic anions. mdpi.comresearchgate.netchemrxiv.org However, enhanced acidity due to electron-withdrawing groups can sometimes lead to poor selectivity, as proton transfer may become the dominant interaction for various basic anions, resulting in similar color changes. mdpi.comresearchgate.netchemrxiv.org

Despite potential selectivity issues with highly acidic dinitro-substituted receptors, their strong binding capabilities may find applications in areas like organocatalysis or pH-switchable anion transport. mdpi.comresearchgate.netchemrxiv.org

Utilization in Organic Electronics and Optoelectronic Devices

Role as Hole Transporting Materials

Application in Light Emitting Materials (OLEDs)

Integration into Organic Field-Effect Transistors (OFETs)

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 1,6-Dinitrocarbazole | 620850 |

| Carbazole | 6854 |

| 3,6-Dinitrocarbazole | 3244-54-0 (CAS) nist.govepa.gov |

| 1,8-Diaminocarbazole | Not found directly in search results, but mentioned as a building block. |

| 1-Hydroxycarbazole | Not found directly in search results. |

| 1,8-Diamidocarbazole | Not found directly in search results, but mentioned as a building block. mdpi.comresearchgate.netnih.govrsc.org |

| 3,6-Dicyano-1,8-dinitrocarbazole | Not found directly in search results, but mentioned in synthesis. nih.gov |

| 3,6-Dichloro-1,8-dinitrocarbazole | Mentioned in synthesis. nih.govrsc.org |

| 9H-Carbazole-3,6-diamine | Mentioned as 3,6-diaminocarbazole. PubChem CID for 9H-Carbazole-3,6-diamine is 86-71-5 (CAS). smolecule.comresearchgate.net |

Data Table: Examples of Carbazole Derivative Applications and Performance

| Application Area | Carbazole Derivative Type / Modification | Key Performance Metric (Example) | Notes | Source |

| Anion Sensing (Fluoride) | N-tert-butyldimethylsilyl-3,6-diiodocarbazole (CA-TBMDS) | Detection Limit: 3 x 10⁻⁵ M | Colorimetric change from colorless to yellow. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Anion Sensing (Fluoride, Chloride) | 1-Hydroxycarbazole | Sensitive recognition | Based on hydrogen bonding interactions. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Anion Sensing (Basic Anions) | 1,8-Diamidocarbazole with dinitro substitution | Vivid color and fluorescence changes | Poor selectivity due to enhanced acidity and proton transfer. mdpi.comresearchgate.netchemrxiv.org | mdpi.comresearchgate.netchemrxiv.org |

| Hole Transport Layer (Perovskite Solar Cells) | Star-shaped carbazole-based molecules | Power Conversion Efficiency: 19.0% | Comparable to Spiro-OMeTAD; improved thermal stability. nanoge.org | nanoge.org |

| Hole Transport Layer (Perovskite Solar Cells) | Dimethoxyphenylamine-modified 3,6-carbazole derivatives | Power Conversion Efficiency: up to 9.8% | Attributed to appropriate energy levels and high hole mobilities. researchgate.net | researchgate.net |

| OLEDs (Blue, Green, Red Emitters/Hosts) | Substituted carbazoles | EQE < 24% (blue), < 20% (green), < 19% (red) | Used as host materials for phosphorescent OLEDs. mdpi.com | mdpi.com |

| OLEDs (Various Colors) | Fused-ring carbazole derivatives | High efficiencies | Tunable optoelectronic properties through extended π-conjugation. rsc.orgrsc.orgnih.gov | rsc.orgrsc.orgnih.gov |

| OFETs | Indolo[3,2-b]carbazole derivatives | Potential p-type materials | Structure-property relationships studied for charge carrier mobility. researchgate.net | researchgate.net |

Semiconductor Applications

Carbazole derivatives are recognized for their potential in organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OPVs). upc.eduresearchgate.netresearchgate.net The carbazole unit can function as an electron-donor and hole-transporting group. researchgate.net The introduction of nitro groups, which are electron-withdrawing, can modify the electronic properties of the carbazole core, potentially influencing charge transport characteristics.

Research has explored carbazole-based materials as p-type semiconductors. researchgate.netacs.org For instance, diindolo[3,2-b:2′,3′-h]carbazole derivatives, synthesized from precursors like N-hexyl-2,7-dibromo-3,6-dinitrocarbazole, have been investigated for their semiconductor properties in OFETs. researchgate.netacs.org These studies aim to correlate the molecular structure, including the presence and position of substituents like nitro groups, with the material's performance in electronic devices, such as charge mobility and air stability. acs.org

| Compound | Application Focus | Observed Property | Reference |

|---|---|---|---|

| Diindolo[3,2-b:2′,3′-h]carbazole derivatives (synthesized from N-hexyl-2,7-dibromo-3,6-dinitrocarbazole) | OFETs | p-type semiconductor, hole mobility (10⁻⁶ to 10⁻³ cm²/V·s), air stability | researchgate.netacs.org |

| Carbazole-derived universal bases (including 3,6-dinitrocarbazole) | DNA duplexes (computational study) | Stability in duplex formation | scientific.net |

Polymer Chemistry and Film Fabrication

Carbazole-containing polymers are of interest in materials science, particularly for applications in organic electronics. These polymers can have carbazole units in the main chain or as side chains. researchgate.net The synthesis and properties of polymers incorporating carbazole derivatives are studied for their use in areas such as polymeric light-emitting diodes and organic photorefractive materials. researchgate.net

The fabrication of thin polymer films is crucial for the development of OLEDs and other organic electronic devices. researchgate.net Research involves synthesizing carbazole monomers and then polymerizing them to create films with desired electronic and photophysical properties. Studies on the synthesis of dinitrocarbazole derivatives, such as 3,6-dinitrocarbazole, are relevant in this context as these compounds can serve as building blocks for new polymeric materials. rsc.org The optical properties, such as UV-Vis absorption and photoluminescence spectra, and electrochemical behavior of these polymers are characterized to assess their suitability for various applications. rsc.org

Roles in Energy-Related Materials Research

The presence of nitro groups can endow compounds with energetic properties, making them of interest in the development of new energetic materials. ontosight.ai Polynitro derivatives of carbazole, including this compound and 3,6-dinitrocarbazole, have been synthesized and studied in the context of their potential use as energy-rich constituents of pyrotechnic compositions. ucl.ac.uk Research in this area focuses on the synthesis of highly nitrated carbazoles, such as 1,3,6,8-tetranitrocarbazole (B1583334), and improving their synthesis methods for potential energy-related applications. ucl.ac.uk

Application in Analytical Chemistry Methodologies (e.g., UV-MALDI Matrices)

Nitrocarbazoles, including this compound and 3,6-dinitrocarbazole, have been investigated for their potential use as matrices in UV-Matrix-Assisted Laser Desorption/Ionization (UV-MALDI) mass spectrometry. researchgate.netepa.govgoogle.comunipv.it MALDI-MS is a technique used for the analysis of various molecules, including polymers, proteins, and oligosaccharides. google.com The matrix plays a crucial role in the ionization and desorption process.

Comparative spectroscopic and optoacoustic studies have been conducted to understand the photophysical behavior of nitrocarbazoles when used as UV-MALDI matrices. researchgate.netepa.gov These studies examine properties such as absorption spectra, triplet state transient spectra, and phosphorescence emission to evaluate their effectiveness as matrices. researchgate.netepa.govresearchgate.net The presence of the nitro group on the carbazole moiety significantly influences the photophysical behavior of these compounds, which is relevant to their performance as MALDI matrices. researchgate.netresearchgate.net

| Compound | Analytical Application | Studied Property | Reference |

|---|---|---|---|

| This compound | UV-MALDI Matrix | Photophysical behavior (absorption, luminescence, photoacoustic properties) | researchgate.netepa.govresearchgate.net |

| 3,6-Dinitrocarbazole | UV-MALDI Matrix | Photophysical behavior (absorption, luminescence, photoacoustic properties) | researchgate.netepa.govresearchgate.net |

Future Prospects and Emerging Research Areas

Exploration of Chiral Dinitrocarbazole Systems

The exploration of chirality in carbazole (B46965) systems, including dinitrocarbazoles, represents a growing area of interest. While 1,6-dinitrocarbazole itself is not chiral, the introduction of chiral centers or elements of chirality into its structure or through its synthesis could lead to novel materials with unique properties. Research in asymmetric functionalization of carbazoles is advancing, with studies demonstrating the potential for creating chiral carbazole derivatives using specific catalytic systems. researchgate.netnih.gov For instance, asymmetric direct N-propargylation of carbazoles has been achieved with high enantioselectivity using chiral lithium SPINOL phosphate (B84403) catalysts. nih.gov Such methodologies could potentially be adapted to synthesize chiral analogs or derivatives of dinitrocarbazoles, opening avenues for applications requiring stereospecific interactions, such as in chiral recognition, asymmetric catalysis, or advanced optical materials.

Sustainable Synthesis and Derivatization Routes

Developing sustainable and environmentally benign methods for synthesizing this compound and its derivatives is a crucial future direction. Traditional nitration methods often involve harsh conditions and generate significant waste. ontosight.aiucl.ac.uk Emerging research in carbazole synthesis focuses on greener approaches. Recent strategies for constructing functionalized carbazoles utilize Lewis acids under sustainable conditions, sometimes yielding water as a byproduct. rsc.org Copper(II)-catalyzed intermolecular cascade annulation approaches using readily available starting materials also offer efficient routes to carbazole derivatives. rsc.org Furthermore, the catalytic conversion of lignin, a renewable resource, into functionalized carbazole derivatives highlights the potential for bio-based sustainable synthesis. rsc.org Applying these sustainable methodologies to the synthesis and derivatization of this compound could reduce environmental impact and improve the economic viability of its production for various applications.

Advanced Functional Materials Development through Dinitrocarbazole Scaffolds

The this compound scaffold, with its electron-withdrawing nitro groups and rigid tricyclic structure, is a promising building block for the development of advanced functional materials. Carbazole derivatives are widely recognized for their utility in organic electronics, photonics, and as intermediates for various applications, including dyes and energetic materials. ontosight.aiontosight.aimdpi.comnih.govmagtech.com.cncymitquimica.comresearchgate.netacs.orgmdpi.com The presence of nitro groups in this compound can significantly influence its electronic and optical properties. ontosight.aiontosight.ai Research into dinitrocarbazoles, such as 3,6-dinitrocarbazole, has explored their use in colorimetric anion sensing, demonstrating how nitro substitution can shift absorption spectra into the visible region. mdpi.com The integration of the dinitrocarbazole moiety into polymers or small molecules could lead to materials with tailored electronic, optical, or electrochemical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices. mdpi.comnih.govmagtech.com.cnresearchgate.netacs.orgmdpi.com The exploration of diindolocarbazole cores, which incorporate features of the carbazole structure and show promise as air-stable semiconductors, suggests the potential for designing robust materials based on related scaffolds like dinitrocarbazole. acs.org

Computational Design of Novel Carbazole-Based Systems for Tailored Properties

Computational chemistry plays a vital role in understanding the properties of carbazole derivatives and designing new molecules with targeted functionalities. Theoretical studies on carbazole model compounds have investigated their electronic properties, absorption, and emission spectra using methods like density functional theory (DFT). worldscientific.com Computational analysis has also been applied to study the formation mechanisms of carbazoles and the effect of substituents on their electronic properties. rsc.orgresearchgate.net For this compound, computational approaches can provide insights into how the nitro groups influence its molecular structure, electronic distribution, and potential interactions with other molecules or materials. This includes studying excited state mechanisms and the role of aggregation. chemrxiv.org By employing computational design, researchers can predict and optimize the properties of novel materials incorporating the this compound scaffold before undertaking synthesis, accelerating the discovery and development of materials for specific applications. nih.gov

Q & A

Q. How can researchers avoid inductive fallacies when generalizing findings about this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.